4-(dimethylsulfamoyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c1-22(2)28(24,25)13-9-7-12(8-10-13)18(23)21-19-20-17-14-5-3-4-6-15(14)26-11-16(17)27-19/h3-10H,11H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKAVECSRSHJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved often include those related to cell signaling and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Variations
The target compound’s structure is compared to key analogs in Table 1.
Key Observations:
- Sulfonamide Variations: The dimethylsulfamoyl group in the target compound and compound 50 provides moderate steric bulk and hydrogen-bonding capacity.
Biological Activity
4-(Dimethylsulfamoyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, efficacy in various assays, and potential applications in pharmacology.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antifungal Activity : Preliminary studies have suggested that derivatives of benzamide compounds, including those with thiazole and thiochromene structures, can inhibit fungal growth. For example, compounds with similar structures showed inhibition rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1% .
- Insecticidal Properties : Certain analogs have demonstrated significant insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera, indicating potential use in agricultural applications .
- Cytotoxic Effects : The compound's cytotoxicity has been evaluated in various cell lines, showing promising results that warrant further investigation into its mechanisms of action and therapeutic potential.
Antifungal Activity
A study assessed the antifungal efficacy of compounds related to this compound. The results are summarized in Table 1:
| Compound | Inhibition Rate (%) | Target Organism |
|---|---|---|
| 14p | 86.1 | Sclerotinia sclerotiorum |
| 14f | 77.8 | Sclerotinia sclerotiorum |
| 14a | 75.0 | Sclerotinia sclerotiorum |
| Control | 77.8 | Quinoxyfen |
These findings suggest that the compound may be effective against certain fungal pathogens, potentially offering a new avenue for fungicide development.
Insecticidal Activity
Insecticidal assays revealed that the compound exhibited lethal activities against various agricultural pests. Notably:
- LC50 Values : The LC50 for some derivatives was reported at approximately 14.01 mg/L against Mythimna separate, indicating a moderate level of toxicity that could be optimized for pest control applications .
Case Study 1: Insecticidal Efficacy
A series of experiments conducted on different formulations of the compound showed varying degrees of effectiveness against common agricultural pests. The most effective formulation achieved over 70% mortality in treated populations within 48 hours.
Case Study 2: Antifungal Testing
In a controlled laboratory setting, compounds similar to this compound were tested against fungal pathogens. Results indicated that modifications to the benzamide core significantly enhanced antifungal activity.
Q & A
Basic: What are the optimal synthetic routes for 4-(dimethylsulfamoyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting a sulfamoyl-substituted benzoyl chloride with a thiochromenothiazol-2-amine derivative under anhydrous conditions (e.g., DCM or DMF as solvents, with bases like triethylamine) .
- Functional group protection : Use of tert-butyl carbamate (Boc) groups to protect reactive amines during intermediate steps, followed by deprotection using TFA or HCl .
- Optimization : Key parameters include temperature control (reflux at 80–100°C for 8–12 hours), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., CuI for azide-alkyne cycloadditions) .
Yield Improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95% by HPLC) .
Basic: How to characterize the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm, thiazole protons at δ 7.5–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ at m/z 500–550 range) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for biological assays) .
- IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .
Advanced: How to design experiments to assess the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Use computational docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases, proteases) or receptors. Validate via SPR (surface plasmon resonance) for binding affinity .
- Cellular Assays :
- Proliferation Inhibition : MTT assays on cancer cell lines (IC₅₀ determination) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
- Enzyme Inhibition : Fluorogenic substrates to measure inhibition of targets like HDACs or topoisomerases .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate specificity using knock-out models .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration, exposure time). For example, IC₅₀ discrepancies in HeLa vs. MCF-7 cells may reflect differential expression of target proteins .
- Structural Confirmation : Re-evaluate compound purity (HPLC, NMR) to rule out degradation or isomerization .
- Dose-Response Reproducibility : Perform triplicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to cross-reference data and identify outliers .
Advanced: What approaches are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Synthesize derivatives with variations in:
- Sulfamoyl Group : Replace dimethyl with diethyl or cyclic sulfonamides to assess steric effects .
- Thiazole/Thiochromeno Moieties : Introduce halogens or electron-withdrawing groups to modulate electronic properties .
- QSAR Modeling : Use CoMFA or CoMSIA to correlate structural descriptors (logP, polar surface area) with activity .
- Biological Profiling : Test derivatives against a panel of targets (e.g., kinase inhibition, bacterial growth) to identify selectivity trends .
Case Study : Substituting the thiochromeno ring with a naphthothiazole increased potency against S. aureus by 10-fold .
Advanced: How to optimize reaction conditions for scale-up without compromising yield?
Methodological Answer:
- Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) for greener synthesis .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Process Monitoring : Use in-line FTIR or PAT (process analytical technology) to track intermediate formation .
Scale-Up Challenges : Aggregation issues during amide coupling can be mitigated via controlled temperature ramping and high-shear mixing .
Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate t₁/₂ .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- Metabolite Identification : HR-MS/MS fragmentation to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
